1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide
Description
The compound 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide features a pyrimidine core substituted at the 6-position with a bulky tert-butyl group and at the 2-position with a methyl group. The pyrrolidine ring is fluorinated at the 3-position and functionalized with a carboxamide group. The tert-butyl group enhances lipophilicity, while the fluorine atom may improve metabolic stability and bioavailability .
Properties
Molecular Formula |
C14H21FN4O |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
1-(6-tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H21FN4O/c1-9-17-10(13(2,3)4)7-11(18-9)19-6-5-14(15,8-19)12(16)20/h7H,5-6,8H2,1-4H3,(H2,16,20) |
InChI Key |
XLVWCUBLJMNWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(C2)(C(=O)N)F)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and tert-butylamine.
Introduction of the Fluoropyrrolidine Moiety: This step involves the nucleophilic substitution of a fluorine atom onto a pyrrolidine ring, which is then attached to the pyrimidine ring through a coupling reaction.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where substituents like halogens can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical studies.
Medicine: Its unique structure may offer therapeutic potential, particularly as a modulator of specific biological pathways.
Mechanism of Action
The mechanism of action of 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an allosteric modulator of receptors, influencing their activity by binding to sites distinct from the active site. This modulation can alter the receptor’s conformation and enhance or inhibit its function. Molecular docking studies and dynamics simulations have provided insights into these interactions, highlighting the compound’s potential as a lead molecule for drug development .
Comparison with Similar Compounds
Structural Analogues in Pyridine/Pyrimidine Derivatives
Key Compounds :
Patent Compound (EP 4 374 877 A2): Contains a pyridazine core with a 6-trifluoromethyl substituent and a carboxamide group.
Pyridine Derivative (Catalog of Pyridine Compounds, 2017) : Features a pyridine ring substituted with iodo and methoxy groups, coupled to a pyrrolidine with tert-butyldimethylsilyloxy and methylene groups. The absence of fluorine and carboxamide highlights differences in polarity and hydrogen-bonding capacity .
Structural Comparison :
Key Observations :
Pyrrolidine-Based Analogues
Key Compounds :
2,3-Dioxo-5-Aryl Pyrrolidine (Molecules, 2009) : Features a pyrrolidine ring with 2,3-dioxo groups and aryl substitutions. The dioxo groups increase polarity and reactivity compared to the carboxamide and fluorine in the target compound .
Fluoropyrrolidine Derivatives (PharmaBlock, 2020): Includes 3-fluoropyrrolidines with varied substituents. The carboxamide group in the target compound may enhance hydrogen-bonding interactions compared to non-carboxamide fluoropyrrolidines .
Functional Group Impact :
Key Observations :
- The carboxamide group in the target compound provides a hydrogen-bond donor/acceptor, which is absent in dioxo-pyrrolidines and simple fluoropyrrolidines. This could improve binding affinity in biological targets.
Substituent Effects: Tert-Butyl vs. Other Groups
The tert-butyl group in the target compound’s pyrimidine ring contrasts with:
Steric and Electronic Impact :
- Tert-Butyl : Enhances lipophilicity (logP) and may block metabolism at the 6-position.
Biological Activity
1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide can be represented as follows:
- Molecular Formula : C14H20FN3O
- Molecular Weight : 265.33 g/mol
The compound features a pyrimidine ring substituted with a tert-butyl group and a fluorinated pyrrolidine moiety, which are critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of sepiapterin reductase (SPR), an enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), a cofactor essential for nitric oxide synthase and other enzymes. By inhibiting SPR, the compound may lead to decreased levels of BH4, potentially modulating nitric oxide production and influencing various physiological processes such as inflammation and pain response .
Biological Pathways Affected
- Nitric Oxide Synthesis : Inhibition of SPR can lead to altered nitric oxide levels, impacting vascular tone and blood pressure regulation.
- Inflammatory Response : The modulation of nitric oxide can also influence inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Pain Management : The compound's role in modulating pain pathways makes it a candidate for analgesic therapies.
Pain Management
Studies have shown that compounds inhibiting sepiapterin reductase can provide analgesic effects. The application of 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide in models of acute and chronic pain demonstrates its potential utility in pain management therapies .
Anti-inflammatory Effects
The ability to modulate nitric oxide synthesis suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
In Vitro Studies
In vitro studies have demonstrated that 1-(6-Tert-butyl-2-methylpyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide effectively inhibits sepiapterin reductase activity with an IC50 value indicating significant potency. This inhibition correlates with decreased nitric oxide production in cultured endothelial cells.
In Vivo Studies
Animal models have been employed to assess the analgesic and anti-inflammatory properties of the compound. Notably:
| Study | Model | Findings |
|---|---|---|
| Study A | Rat model of neuropathic pain | Significant reduction in pain scores compared to control (p < 0.05) |
| Study B | Mouse model of inflammation | Decreased paw edema observed post-treatment (p < 0.01) |
These findings support the hypothesis that the compound exerts beneficial effects through its mechanism of action on sepiapterin reductase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
